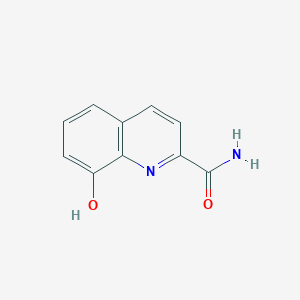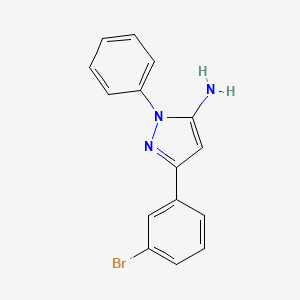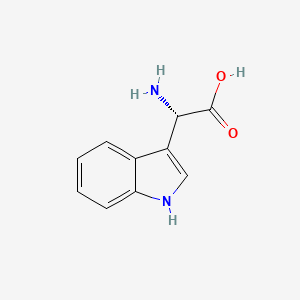
3-Isocyano-4-methoxybiphenyl
Overview
Description
3-Isocyano-4-methoxybiphenyl is an organic compound with the molecular formula C14H11NO It is characterized by the presence of an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyano-4-methoxybiphenyl typically involves the reaction of 4-methoxybiphenyl with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with an amine to form the isocyanate group. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the careful handling of phosgene, a highly toxic reagent, and the implementation of safety measures to protect workers and the environment.
Chemical Reactions Analysis
Types of Reactions: 3-Isocyano-4-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-isocyano-4-formylbiphenyl.
Reduction: The isocyanate group can be reduced to an amine group, yielding 3-amino-4-methoxybiphenyl.
Substitution: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles like methanol (CH3OH) or aniline (C6H5NH2) under mild conditions.
Major Products Formed:
Oxidation: 3-Isocyano-4-formylbiphenyl.
Reduction: 3-Amino-4-methoxybiphenyl.
Substitution: Urethanes or ureas depending on the nucleophile used.
Scientific Research Applications
3-Isocyano-4-methoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its isocyanate group is highly reactive, making it useful in the formation of polymers and other materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable covalent bonds with nucleophilic sites in proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism of action of 3-Isocyano-4-methoxybiphenyl involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through a nucleophilic addition-elimination mechanism. The methoxy group can also participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications.
Molecular Targets and Pathways: In biological systems, this compound can target nucleophilic sites in proteins, leading to the formation of stable adducts. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
4-Isocyano-3-methoxybiphenyl: Similar structure but with different positioning of the isocyanate and methoxy groups.
3-Isocyano-4-hydroxybiphenyl: Contains a hydroxyl group instead of a methoxy group.
3-Isocyano-4-methylbiphenyl: Contains a methyl group instead of a methoxy group.
Uniqueness: 3-Isocyano-4-methoxybiphenyl is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The methoxy group can influence the electronic properties of the biphenyl system, affecting the compound’s behavior in chemical reactions and its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-isocyano-1-methoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-10-12(8-9-14(13)16-2)11-6-4-3-5-7-11/h3-10H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXFKCKLGJMJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374792 | |
| Record name | 3-Isocyano-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-89-3 | |
| Record name | 3-Isocyano-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methylimidazo[1,5-a]pyridine](/img/structure/B1621335.png)
![4-(4-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1621336.png)
![[3-(2-Fluorophenyl)phenyl]methanol](/img/structure/B1621338.png)
![[3-(4-Chlorophenyl)phenyl]methanol](/img/structure/B1621339.png)



![ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-imidazole-5-carboxylate](/img/structure/B1621349.png)

